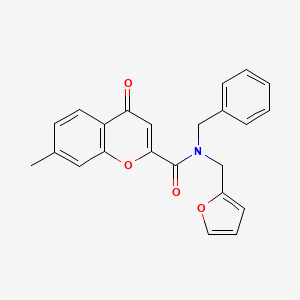

N-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C23H19NO4 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C23H19NO4/c1-16-9-10-19-20(25)13-22(28-21(19)12-16)23(26)24(15-18-8-5-11-27-18)14-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3 |

InChI Key |

PVEQSJTUONEBKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of N-benzyl-1-(furan-2-yl)methanamine with appropriate acylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring in this compound is susceptible to oxidation. Under acidic or oxidative conditions, the furan moiety can undergo ring-opening to form carboxylic acid derivatives (e.g., maleic acid or succinic acid analogs). While specific conditions for this compound are not explicitly documented, analogous chromene-furan systems typically employ:

-

KMnO₄ in acidic or neutral media

-

H₂O₂ with catalytic metal ions

Key Product : Formation of a dicarboxylic acid derivative via furan ring cleavage.

| Reaction Site | Reagents | Conditions | Product |

|---|---|---|---|

| Furan ring | KMnO₄, H₂SO₄ | 60–80°C, 6–8 hrs | 2-(Carboxypropionyl)chromene derivative |

Reduction Reactions

The ketone group in the chromene core (4-oxo) can be selectively reduced to a hydroxyl group. This transformation is critical for modifying the compound’s polarity and bioactivity:

-

NaBH₄ in methanol or ethanol (mild conditions)

-

LiAlH₄ in anhydrous THF (vigorous reduction)

Key Product : 4-Hydroxy-4H-chromene derivative, which may tautomerize under acidic conditions .

| Reaction Site | Reagents | Conditions | Product |

|---|---|---|---|

| 4-Oxo group | NaBH₄, MeOH | 0–25°C, 1–2 hrs | 4-Hydroxy-4H-chromene analog |

Substitution Reactions

The benzyl and furanylmethyl groups enable nucleophilic substitution (SN1/SN2) and electrophilic aromatic substitution:

Nucleophilic Substitution

The benzyl group undergoes substitution with strong nucleophiles (e.g., amines, thiols) under basic conditions:

-

NH₃/RNH₂ in DMF at 80–100°C

-

K₂CO₃ as a base catalyst

Key Product : N-alkyl/aryl analogs via benzyl-group replacement .

Electrophilic Aromatic Substitution

The chromene core’s aromatic ring can undergo nitration, sulfonation, or halogenation:

-

HNO₃/H₂SO₄ for nitration at position 5 or 7

-

Br₂/FeBr₃ for bromination

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2–4 hrs | 5-Nitrochromene derivative |

| Bromination | Br₂, FeBr₃ | 25°C, 12 hrs | 7-Bromo-7-methylchromene analog |

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and coupling reactions:

-

Acidic Hydrolysis : HCl (6M) under reflux yields 7-methyl-4-oxochromene-2-carboxylic acid.

-

Enzymatic Hydrolysis : Lipases or proteases in buffered solutions .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 8–10 hrs | Chromene-2-carboxylic acid |

Cycloaddition and Ring-Opening

The furan ring engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. This reactivity is leveraged in polymer and materials chemistry .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the chromene family, characterized by the presence of a chromone core with various substituents that enhance its biological activity. The structural formula can be represented as follows:

Key Features:

- Chromene Core: Provides a scaffold for biological activity.

- Furan Ring: Enhances interaction with biological targets.

- Amide Functionality: Contributes to solubility and reactivity.

Anticancer Applications

Research indicates that N-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including:

| Cell Line | Type of Cancer | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HepG2 | Liver Cancer | 12.5 | Induction of apoptosis |

| MCF-7 | Breast Cancer | 15.0 | Cell cycle arrest in S-phase |

| Huh-7 | Hepatoma | 10.0 | Inhibition of proliferation |

Mechanisms:

- Induction of Apoptosis: The compound promotes apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- Cell Cycle Arrest: It causes S-phase arrest, inhibiting cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bacterial | 32 µg/mL |

| Staphylococcus aureus | Bacterial | 16 µg/mL |

| Candida albicans | Fungal | 64 µg/mL |

Mechanisms:

The antimicrobial effects are attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several steps:

- Formation of the Chromone Core: This can be achieved by condensing appropriate aldehydes with β-ketoesters.

- Introduction of the Benzyl Group: This is often done through alkylation reactions.

- Attachment of the Furan Ring: Esterification or amidation techniques are employed to introduce the furan moiety.

Industrial Production Methods:

For large-scale production, methods such as continuous flow reactors and automated synthesis platforms are utilized to optimize yield and purity.

Case Studies

- Anticancer Study by Matiichuk et al. (2020): This study evaluated a series of benzofurancarboxamides, including derivatives similar to this compound, for their anticancer activity through National Cancer Institute screening programs. The findings indicated significant cytotoxic effects against multiple cancer cell lines with potential for further optimization in drug development .

- Antimicrobial Research: A recent study highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Substituent Variations at the Amide Nitrogen

The target compound features a dual N-substitution with benzyl and furan-2-ylmethyl groups. This contrasts with analogs such as N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (), where the amide nitrogen is substituted with a 4-methoxyphenethyl group. In contrast, the 4-methoxyphenethyl group in ’s compound may favor hydrogen bonding via the methoxy oxygen, affecting solubility and receptor binding .

Another analog, 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (), shares the furan-2-ylmethyl substituent but replaces benzyl with a sulfone-containing tetrahydrothiophene group. The sulfone moiety increases polarity and may enhance aqueous solubility, while the chloro substituent at position 6 could influence electronic properties and bioactivity .

Chromene Ring Substitutions

- Position of Carboxamide: The target compound’s carboxamide is at position 2, whereas ’s analog has it at position 3.

- Methyl and Halogen Substituents : The 7-methyl group in the target compound contributes to steric hindrance and electron-donating effects. In contrast, the 6-chloro substituent in ’s compound introduces electron-withdrawing effects, which may modulate reactivity or metabolic stability .

Hydrogen Bonding and Crystal Packing

The furan oxygen in the target compound can act as a hydrogen-bond acceptor, facilitating interactions with proximal NH or OH groups. This contrasts with the methoxy group in ’s compound, which primarily serves as a hydrogen-bond donor. Such differences influence crystal packing efficiency and stability, as described by Bernstein et al. (1995), who emphasize the role of graph set analysis in predicting molecular aggregation .

Data Tables

Biological Activity

N-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Its unique structural features, which include a chromene moiety, a furan ring, and a carboxamide functional group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly its anticancer and antioxidant properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H21NO4 |

| Molecular Weight | 387.4 g/mol |

| IUPAC Name | N-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxochromene-2-carboxamide |

| Canonical SMILES | CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CO4)C |

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, its activity was evaluated against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The compound showed promising results with IC50 values indicating effective inhibition of cell growth:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 22.09 |

| MCF-7 | 6.40 ± 0.26 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of key enzymes involved in cell proliferation .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated using various assays. The compound demonstrated significant free radical scavenging activity measured by DPPH radical scavenging and hydrogen peroxide scavenging assays. This property is critical for its potential therapeutic applications in diseases associated with oxidative stress .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to modulate the activity of specific enzymes or receptors, leading to desired therapeutic effects. For example, molecular docking studies indicate that it may bind to key proteins involved in cancer progression and oxidative stress pathways, thereby exerting its anticancer and antioxidant effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Lung Cancer : In vitro assays showed that treatment with this compound led to reduced viability in A549 cells, with morphological changes indicative of apoptosis.

- Breast Cancer Model : MCF-7 cells treated with varying concentrations displayed dose-dependent cytotoxicity, further validating the compound's potential as an anticancer agent.

- Oxidative Stress Assessment : In models of oxidative stress, the compound significantly decreased markers of oxidative damage, suggesting its role as an effective antioxidant agent.

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- FT-IR : Confirm the presence of amide (C=O stretch ~1670 cm⁻¹), chromene (C-O-C ~1250 cm⁻¹), and furan (C=C ~1550 cm⁻¹) groups .

- NMR :

- ¹H NMR : Identify benzyl protons (δ 4.5–5.0 ppm), furan protons (δ 6.3–7.4 ppm), and methyl groups (δ 2.3–2.6 ppm).

- ¹³C NMR : Verify carbonyl carbons (amide C=O ~165–170 ppm; chromene C=O ~160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 406.1652 for C₂₃H₂₃NO₄) .

Advanced: How can contradictory NMR data during structural elucidation be resolved?

Answer:

Contradictions may arise from:

- Tautomerism : The chromene-4-oxo group may exhibit keto-enol tautomerism, altering proton shifts. Use D₂O exchange or 2D NMR (e.g., HSQC, HMBC) to map connectivity .

- Dynamic Stereochemistry : If the benzyl/furan-methyl groups cause steric hindrance, variable-temperature NMR (e.g., 298–338 K) can reveal conformational averaging .

- Impurity Interference : Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Advanced: How can reaction yields be optimized when steric hindrance limits amide bond formation?

Answer:

- Coupling Reagents : Replace traditional acyl chlorides with HATU or EDCI/HOBt to activate carboxylic acids, reducing steric clash .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions, then warm to room temperature .

Case Study : A 78% yield was achieved using EDCI/HOBt in DMF at 4°C for 24 hours .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?

Answer:

- Anticancer Activity :

- Antimicrobial Activity :

- Anti-Inflammatory Activity :

- COX-2 Inhibition Assay : Measure prostaglandin E₂ (PGE₂) levels in LPS-induced macrophages .

Advanced: How can structure-activity relationships (SARs) be analyzed to enhance bioactivity?

Answer:

- Substituent Variation :

- Replace the furan-2-ylmethyl group with thiophene or pyrrole to assess heterocyclic effects on solubility and binding .

- Modify the benzyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to tune electronic properties .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like COX-2 or DNA topoisomerases .

- In Vivo Validation : Prioritize compounds with IC₅₀ < 10 μM for xenograft studies in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.